3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-one

Description

Properties

CAS No. |

42299-50-3 |

|---|---|

Molecular Formula |

C19H14O |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

(E)-3-naphthalen-2-yl-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C19H14O/c20-19(17-7-2-1-3-8-17)13-11-15-10-12-16-6-4-5-9-18(16)14-15/h1-14H/b13-11+ |

InChI Key |

PPOCACRLAHOHAW-ACCUITESSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Biological Activity

3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

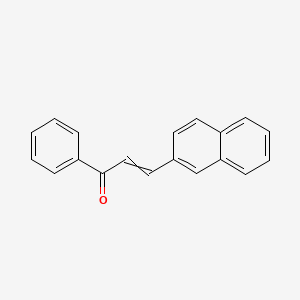

The chemical structure of this compound can be represented as follows:

This compound features a chalcone backbone, which is characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The structural features contribute significantly to its biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcones, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Key Findings:

- A study demonstrated that this compound induces apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels. The compound showed IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating potent activity against these malignancies .

| Cell Line | IC50 (µM) | Pro-apoptotic Effect (%) |

|---|---|---|

| HG-3 | 0.17 - 2.69 | 82 - 95 |

| PGA-1 | 0.35 - 1.97 | 87 - 97 |

The mechanism underlying the anticancer activity of this compound involves several pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Cell Proliferation : It disrupts the cell cycle progression, thereby inhibiting tumor growth.

- ROS Modulation : Increased ROS levels have been correlated with enhanced apoptosis in treated cells .

Anti-inflammatory Properties

Chalcones are also known for their anti-inflammatory effects. Studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Research Insights:

- In vitro studies have shown that this compound reduces the expression of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Antimicrobial Activity

The antimicrobial properties of chalcones have been extensively studied, and this compound is no exception. It has demonstrated effectiveness against various bacterial strains.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

Case Studies

Several case studies have explored the therapeutic potential of chalcone derivatives in clinical settings:

- Chronic Lymphocytic Leukemia (CLL) : A study focused on the effects of various chalcone derivatives, including this compound, reported significant reductions in cell viability in CLL cell lines .

- Inflammatory Diseases : Research has indicated that compounds similar to this chalcone can effectively reduce inflammation markers in animal models of arthritis .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-one is C19H14O, with a molecular weight of 258.3 g/mol. Its structure features a naphthalene ring and a phenyl group connected by a propene moiety, which contributes to its reactivity and potential applications in various fields.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been noted to inhibit the proliferation of breast cancer cells by targeting specific molecular pathways involved in cell cycle regulation .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. Research suggests that the compound disrupts microbial cell membranes, leading to cell death .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light when an electric current passes through it has been explored for use in display technologies .

Photovoltaic Cells

Research into the use of this compound in photovoltaic applications has shown that it can serve as an effective light-harvesting material due to its strong absorption properties in the visible spectrum .

Chemical Sensors

The compound is being investigated for its potential use in chemical sensors due to its ability to undergo specific reactions with target analytes. Its fluorescence properties can be utilized for detecting various substances in environmental monitoring and food safety applications .

Chromatographic Techniques

In analytical chemistry, this compound is employed as a standard or marker compound in chromatographic methods such as High Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chalcones with variations in aryl substituents exhibit distinct physicochemical and biological properties. Key structural analogues include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents enhance cytotoxicity, likely due to increased electrophilicity of the α,β-unsaturated system, facilitating Michael addition with biological nucleophiles .

- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) groups improve stability under physiological pH (5–7) but may reduce reactivity .

- Aromatic Systems : Naphthalene derivatives (e.g., 3-(naphthalen-2-yl) vs. 3-(naphthalen-3-yl)) show distinct biointeractions. The 2-naphthyl isomer in the target compound may offer superior π-π stacking in protein binding compared to the 3-naphthyl analogue .

Electronic and Spectral Properties

- Similar computational analyses for the naphthalen-2-yl derivative suggest enhanced conjugation due to the planar naphthalene system .

- UV-Vis Spectra : Chalcones with extended aromatic systems (e.g., naphthalene) display bathochromic shifts (~350–400 nm) compared to phenyl analogues (~300–350 nm), correlating with increased π-conjugation .

Stability and Reactivity

- pH and Thermal Stability: Chalcones with EDGs (e.g., 4-OCH₃) are stable at pH 5–7 and temperatures <30°C, whereas EWGs (e.g., NO₂) may accelerate degradation under acidic conditions .

- Reactivity in Michael Additions : The naphthalen-2-yl group’s steric bulk may hinder nucleophilic attack at the β-carbon compared to smaller substituents (e.g., 4-Cl), as observed in reactions with thioamide nucleophiles .

Q & A

Q. What are the standard synthetic routes for 3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-acetylnaphthalene and benzaldehyde under basic conditions. Key steps include:

- Dissolving reactants in ethanol or methanol with a base (e.g., KOH or NaOH) at reflux temperatures (~80°C) .

- Monitoring reaction progress via TLC and isolating the product via acidification (HCl) and recrystallization from ethanol.

- Optimization involves adjusting molar ratios (1:1.2 for ketone:aldehyde), solvent polarity, and reaction time to enhance yield (typically 60-80%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this chalcone derivative?

- X-ray Diffraction (XRD): Single-crystal XRD resolves molecular geometry and packing. SHELX programs (e.g., SHELXL) refine structures, with R-factors < 0.06 indicating high precision .

- NMR Spectroscopy: H and C NMR confirm regiochemistry and conjugation. For example, α,β-unsaturated ketone protons appear as doublets at δ 7.5–8.0 ppm (J = 15–16 Hz) .

- UV-Vis Spectroscopy: Conjugated π-system absorption bands (λ~300–350 nm) validate electronic transitions .

Q. How can computational methods validate experimental structural data?

- Density Functional Theory (DFT): Compare calculated bond lengths/angles (e.g., B3LYP/6-31G* level) with XRD data to assess accuracy .

- HOMO-LUMO Analysis: Predict electronic properties (e.g., energy gaps ~3–4 eV) and compare with experimental UV-Vis results .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data in electronic structure analysis?

- Benchmarking: Use multiple DFT functionals (e.g., B3LYP, M06-2X) to minimize discrepancies in HOMO-LUMO gaps .

- Solvent Effects: Incorporate polarizable continuum models (PCM) in calculations to match experimental solvent-dependent UV-Vis spectra .

- Error Analysis: Quantify deviations (e.g., RMSD < 0.05 Å for bond lengths) and adjust basis sets or grid sizes .

Q. How does steric hindrance influence photophysical properties in derivatives of this chalcone?

- Substituent Engineering: Introduce bulky groups (e.g., 4-vinylbenzyl) at specific positions to alter π-conjugation and packing.

- Fluorescence Tuning: Steric hindrance reduces intermolecular quenching, enhancing solid-state fluorescence quantum yield (e.g., from 5% to 20%) .

- XRD Analysis: Compare crystal packing (e.g., herringbone vs. π-stacked arrangements) to correlate structure with emission properties .

Q. What methodologies assess biological activities like DNA binding or enzyme inhibition?

- DNA Binding: Use UV-Vis titration or ethidium bromide displacement assays to calculate binding constants (e.g., M) .

- Urease Inhibition: Conduct enzyme kinetics (Michaelis-Menten plots) with IC values typically in the µM range .

- Antimicrobial Screening: Perform microdilution assays (MIC values) against bacterial/fungal strains, supported by molecular docking (e.g., AutoDock Vina) to predict target interactions .

Q. How are enantioselective epoxidation reactions catalyzed using this chalcone?

- Catalytic Systems: Employ chiral squaramide-Rh(II) complexes or poly-L-leucine (PLL) catalysts in anhydrous solvents (e.g., THF) .

- Epoxidation Protocol: React chalcone with tert-butyl hydroperoxide (TBHP) at 0–25°C, monitoring enantiomeric excess (ee) via chiral HPLC (>80% ee achievable) .

- Catalyst Recycling: Recover PLL via filtration and reuse for ≥3 cycles with minimal activity loss .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder Modeling: Use SHELXL’s PART instruction to refine disordered naphthalene rings .

- Twinned Data: Apply HKLF 5 mode in SHELXL for twin refinement, with BASF parameters adjusted iteratively .

- Validation Tools: Employ WinGX’s PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) .

Data Contradiction & Methodological Pitfalls

Q. How to address discrepancies in NMR chemical shifts between experimental and theoretical predictions?

Q. Why might catalytic enantioselectivity vary across derivatives, and how is this optimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.